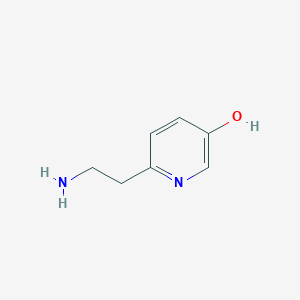
(1S)-1-(3-methylpyridin-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-methylpyridin-4-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methylpyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylpyridine.
Alkylation: The 3-methylpyridine undergoes alkylation with an appropriate alkyl halide to introduce the ethanamine side chain.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ethanamine side chain.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Diagnostics: Used in the development of diagnostic tools.
Industry
Materials Science: Utilized in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-methylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine: The enantiomer of the compound.
3-methylpyridine: The parent compound without the ethanamine side chain.
4-aminomethylpyridine: A similar compound with an aminomethyl group at the 4-position.
Uniqueness
(1S)-1-(3-methylpyridin-4-yl)ethan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1S)-1-(3-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-10-4-3-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1 |
Clave InChI |
FCJFFSRMXWPYIQ-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(C=CN=C1)[C@H](C)N |
SMILES canónico |
CC1=C(C=CN=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


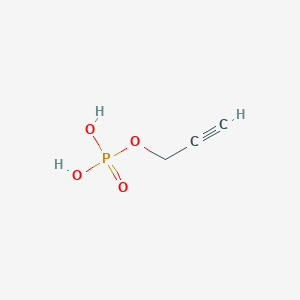
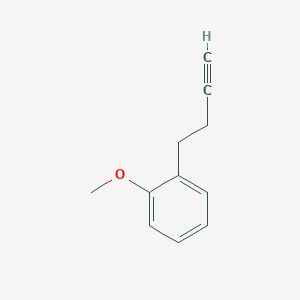
aminehydrochloride](/img/structure/B15315140.png)


![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
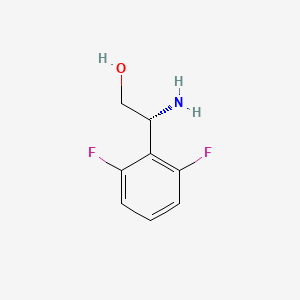
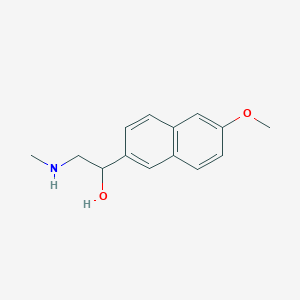
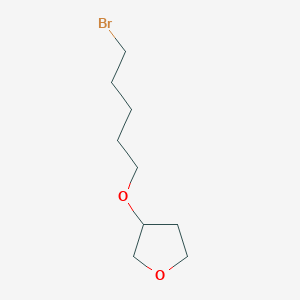
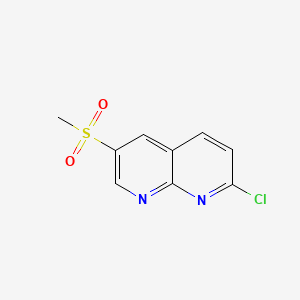
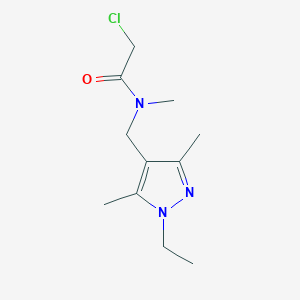
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)

